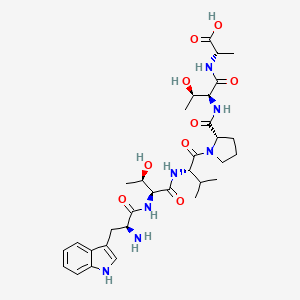

Nectofibrin Hexapeptide (rat)

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N7O9/c1-15(2)24(31(46)39-12-8-11-23(39)28(43)38-25(17(4)40)29(44)35-16(3)32(47)48)36-30(45)26(18(5)41)37-27(42)21(33)13-19-14-34-22-10-7-6-9-20(19)22/h6-7,9-10,14-18,21,23-26,34,40-41H,8,11-13,33H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,47,48)/t16-,17+,18+,21-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEKSNRFEVHCKW-MBMUFANHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nectofibrin Hexapeptide (Rat) [WTVPTA]: A Hydropathic Complementarity Antagonist

[1]

Executive Summary

Nectofibrin Hexapeptide (Rat) , defined by the sequence Trp-Thr-Val-Pro-Thr-Ala (WTVPTA) , is a bioactive synthetic peptide derived through the principle of hydropathic complementarity .[1][2] Unlike standard ligand-mimetic peptides (e.g., RGD mimetics) that bind to receptors, Nectofibrin functions as a receptor mimetic .[1] It is designed to bind to the Arg-Gly-Asp-Ser (RGDS) domain of Fibronectin and Fibrinogen, thereby acting as a soluble decoy that inhibits integrin-ligand interactions, specifically those involving Integrin

This guide details the physicochemical properties, mechanistic grounding, and validated experimental protocols for utilizing WTVPTA in antithrombotic research and integrin signaling modulation.

Scientific Foundation: The Theory of Hydropathic Complementarity

To understand Nectofibrin, one must understand its unique derivation. It was not discovered via random screening but engineered based on the Molecular Recognition Theory proposed by Blalock and expanded by Brentani and Pasqualini.

-

The Concept: The theory posits that peptides encoded by complementary DNA strands (sense and antisense RNA) bind to each other with high specificity and affinity.

-

The Derivation:

-

Ligand: Rat Fibronectin contains the cell-binding sequence RGDS (Arg-Gly-Asp-Ser).[1][3]

-

Genetic Source: The mRNA codon sequence for RGDS was identified.[3]

-

Complement: The complementary (antisense) RNA sequence was deduced.

-

Translation: This antisense RNA sequence translates into the hexapeptide WTVPTA .

-

-

The Implication: Because the antisense peptide (WTVPTA) is hydropathically complementary to the sense peptide (RGDS), WTVPTA structurally mimics the binding pocket of the native receptor (Integrin) that normally accommodates RGDS.[1]

Mechanism of Action: The "Decoy Receptor" Effect

In a physiological setting, Integrins (e.g., on platelets) bind to Fibronectin/Fibrinogen via the RGDS motif to facilitate aggregation.

-

Without WTVPTA: Integrin

Binds RGDS (on Fibrinogen) -

With WTVPTA: WTVPTA (Soluble Receptor Mimic)

Binds RGDS (on Fibrinogen)

Technical Specifications & Handling

| Parameter | Specification |

| Name | Nectofibrin Hexapeptide (Rat) |

| Sequence | Trp-Thr-Val-Pro-Thr-Ala (WTVPTA) |

| Formula | C |

| Molecular Weight | ~713.8 Da |

| Isoelectric Point (pI) | ~5.5 - 6.0 (Neutral) |

| Hydrophobicity | High (Contains Trp, Val, Ala, Pro) |

| Solubility | Critical: Sparingly soluble in neutral water due to Tryptophan.[1][4][5][6] |

| Storage | Lyophilized: -20°C (desiccated). Reconstituted: -80°C (avoid freeze-thaw). |

Reconstitution Protocol (Self-Validating)

-

Challenge: The presence of Tryptophan (W) and Valine (V) makes the peptide prone to aggregation in pure water.[1]

-

Solvent Choice: Use 0.1 M Acetic Acid or DMSO for the initial stock, then dilute into buffer.

Step-by-Step Reconstitution:

-

Stock Preparation (10 mM): Dissolve 1 mg of WTVPTA in 140

L of sterile DMSO . Vortex gently until clear.-

Validation: Inspect against light.[5] If turbid, sonicate for 10 seconds.

-

-

Working Solution: Dilute the stock 1:100 or 1:1000 into PBS (pH 7.4) immediately before use.

-

Note: Ensure the final DMSO concentration in your cell assay is <0.1% to avoid cytotoxicity.

-

Experimental Protocols

Protocol A: Platelet Aggregation Inhibition Assay

Objective: Quantify the efficacy of WTVPTA in blocking ADP-induced platelet aggregation.[1]

Materials:

-

Fresh Rat Platelet-Rich Plasma (PRP).[1]

-

Agonist: ADP (Adenosine Diphosphate), final conc. 10

M.[1] -

Aggregometer (Light Transmission).[1]

-

Control Peptide: GAGSTA (Human non-hydropathic control) or Scrambled WTVPTA.[1]

Workflow:

-

Baseline Calibration: Calibrate aggregometer with PRP (0% transmission) and Platelet-Poor Plasma (PPP, 100% transmission).

-

Pre-Incubation:

-

Aliquot 450

L PRP into cuvettes. -

Add 5-50

L of WTVPTA (Final conc: 100 -

Incubate at 37°C for 2-5 minutes . Rationale: Allows WTVPTA to bind available Fibrinogen in the plasma.

-

-

Induction: Add ADP (10

M) to trigger aggregation.[1] -

Measurement: Record light transmission for 5-10 minutes.

-

Analysis: Calculate % Inhibition =

.[1]

Protocol B: Solid-Phase Binding Assay (ELISA)

Objective: Verify direct binding of WTVPTA to Fibronectin (validating the mechanism).

-

Coating: Coat 96-well plate with Rat Fibronectin (10

g/mL in Carbonate buffer, pH 9.6) overnight at 4°C.[1][2] -

Blocking: Wash 3x with PBST. Block with 1% BSA in PBS for 1 hr.

-

Peptide Addition: Add biotinylated-WTVPTA (or use WTVPTA followed by anti-WTVPTA antibody if available) at graded concentrations (0.1 - 100

M).[1] Incubate 2 hrs at RT. -

Detection: Add Streptavidin-HRP (if biotinylated) or Secondary Ab-HRP.[1] Incubate 1 hr.

-

Readout: Add TMB substrate, stop with H

SO-

Expectation: Dose-dependent increase in OD signal, saturating at high concentrations.[1]

-

Mechanism Visualization

The following diagram illustrates the "Decoy" mechanism derived from Hydropathic Complementarity.

Caption: WTVPTA acts as a soluble receptor mimic, binding the RGDS ligand motif to prevent integrin engagement.[1]

References

-

Pasqualini, R., Chamone, D. F., & Brentani, R. R. (1989).[3] Determination of the putative binding site for fibronectin on platelet glycoprotein IIb-IIIa complex through a hydropathic complementarity approach.[1][3] Proceedings of the National Academy of Sciences, 86(14), 5459–5463.

-

Brentani, R. R. (1988). Biological implications of hydropathic complementarity between sense and antisense peptide. Journal of Theoretical Biology, 135(4), 495-499.[1]

-

Beidler, C. B., et al. (1988). Cloning and sequence analysis of the rat fibronectin gene. Proceedings of the National Academy of Sciences, 85, 4691-4695.

-

Gartner, T. K., & Taylor, D. B. (1991). The amino acid sequence of a peptide with antithrombotic activity.[3][6] Proceedings of the Society for Experimental Biology and Medicine, 198(2), 649-655.

Technical Guide: CAS 123402-49-3 (Necrofibrin / WTVPTA Peptide)

[1]

Executive Summary

CAS 123402-49-3 identifies a synthetic hexapeptide with the sequence Trp-Thr-Val-Pro-Thr-Ala (WTVPTA) .[1] Often referred to in research literature as Necrofibrin (specifically the rat sequence), this molecule is a "hydropathic antisense" peptide designed to mimic the ligand-binding pocket of integrins.

It was originally deduced from the complementary DNA strand encoding the Arg-Gly-Asp (RGD) domain of fibronectin.[1] Its primary utility lies in vascular biology and immunology, where it acts as a decoy receptor to block platelet aggregation by sequestering RGD-containing ligands (e.g., fibrinogen) or by interacting with integrin

Chemical Identity & Structure

Nomenclature and Identification

| Property | Detail |

| CAS Number | 123402-49-3 |

| Common Name | Necrofibrin (Rat); WTVPTA Peptide |

| Sequence (1-Letter) | WTVPTA |

| Sequence (3-Letter) | Trp-Thr-Val-Pro-Thr-Ala |

| Molecular Formula | |

| Molecular Weight | 673.77 g/mol |

| Isoelectric Point (pI) | ~5.96 (Theoretical) |

| Solubility | Soluble in water; slightly soluble in methanol.[1][2][3] |

Structural Composition

The peptide consists of six amino acid residues with a mix of hydrophobic (Trp, Val, Ala, Pro) and polar uncharged (Thr) side chains.

-

N-Terminus : Tryptophan (Trp, W) – Provides aromaticity and UV absorbance (280 nm).[1]

-

Core : Thr-Val-Pro-Thr – The proline induces a turn structure, critical for mimicking the "pocket" shape of the integrin receptor.[1]

-

C-Terminus : Alanine (Ala, A) – Typically free acid (-COOH) in the native "Necrofibrin" form.[1]

Biological Mechanism: The Antisense Design

The Hydropathic Complementarity Theory

CAS 123402-49-3 is a classic example of Blalock’s Antisense Peptide Theory .[1] The concept posits that a peptide encoded by the antisense (complementary) strand of DNA will have hydropathic properties opposite to the sense peptide, allowing the two proteins to bind.

-

Sense Strand (Fibronectin) : Codes for Arg-Gly-Asp (RGD) , the ligand motif.[1]

-

Antisense Strand : Codes for Trp-Thr-Val-Pro-Thr-Ala (WTVPTA) .[1][3][4]

-

Result : WTVPTA is hydropathically complementary to RGD. Therefore, WTVPTA structurally mimics the RGD-binding site found on the Integrin receptor.[1]

Mechanism of Action

Because WTVPTA mimics the receptor (Integrin

-

Sequestration : WTVPTA binds to RGD-containing proteins (like Fibrinogen or Fibronectin) in solution.[1]

-

Inhibition : By binding the RGD motif on these ligands, WTVPTA prevents them from engaging the actual cellular integrins on platelets.

-

Outcome : Inhibition of ADP-mediated platelet aggregation.[1][4]

Figure 1: The "Antisense Peptide" logic. WTVPTA mimics the Integrin receptor pocket, allowing it to bind and sequester RGD-containing ligands like Fibrinogen, thereby blocking platelet aggregation.[1]

Synthesis Protocol (Solid Phase)

To produce high-purity CAS 123402-49-3 for research, Fmoc Solid-Phase Peptide Synthesis (SPPS) is the standard.[1]

Reagents[1]

-

Resin : Wang Resin (pre-loaded with Fmoc-Ala) or 2-Chlorotrityl Chloride Resin.[1]

-

Amino Acids : Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Trp(Boc)-OH.[1]

-

Coupling Agents : HBTU/HOBt or DIC/Oxyma.

-

Deprotection : 20% Piperidine in DMF.

-

Cleavage Cocktail : 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

.

Step-by-Step Workflow

-

Loading : Swell resin in DMF for 30 min. If using un-loaded resin, couple Fmoc-Ala-OH to the linker.[1]

-

Deprotection : Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc group. Wash with DMF (3x) and DCM (3x).

-

Coupling :

-

Dissolve 4 eq. of amino acid + 4 eq. HBTU + 8 eq. DIPEA in DMF.

-

Add to resin and shake for 45–60 min.

-

Order : Ala

Thr

-

-

Cleavage :

-

Wash resin with DCM and dry under nitrogen.

-

Add Cleavage Cocktail (TFA/TIS/Water) for 2–3 hours.

-

Precipitate peptide in cold diethyl ether.

-

-

Purification : Centrifuge precipitate, dissolve in water/acetonitrile, and lyophilize.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC)

Due to the tryptophan residue, this peptide is easily detected via UV.[1]

-

Column : C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A : 0.1% TFA in Water (Milli-Q).[1]

-

Mobile Phase B : 0.1% TFA in Acetonitrile.

-

Gradient : 5% B to 60% B over 30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 280 nm (Trp absorption) and 214 nm (Peptide bond).[1]

-

Retention : WTVPTA is moderately hydrophobic; expect elution around 35-45% B depending on column chemistry.[1]

Mass Spectrometry (ESI-MS)

-

Ionization : Electrospray Ionization (Positive Mode).

-

Target Ion :

. -

Fragment Ions : Look for

-series and

References

-

Pasqualini, R., et al. (1989).[4] "Determination of the Putative Binding site for Fibronectin on Platelet Glycoprotein IIb-IIIa Complex through a Hydropathic Complementarity Approach." Journal of Biological Chemistry.

-

Biorbyt Ltd. (2024). "Necrofibrin Peptide Datasheet (CAS 123402-49-3)."[1] Biorbyt Product Catalog.

-

Beardsley, D.S., et al. (1984). "Platelet autoantibodies in immune thrombocytopenic purpura." Journal of Clinical Investigation.

-

Blalock, J.E. (1990). "Complementarity of peptides specified by 'sense' and 'antisense' strands of DNA." Trends in Biotechnology.

Hydropathic Complementarity of RGD Peptide Sequences

A Technical Guide to Antisense Peptide Engineering

Executive Summary

The Molecular Recognition Theory (MRT) , pioneered by Blalock and colleagues, posits that peptides encoded by complementary strands of DNA exhibit inverse hydropathic profiles. This hydropathic complementarity often translates into specific, high-affinity binding between the "sense" peptide (e.g., a ligand) and the "antisense" peptide (e.g., a receptor mimetic).

This guide provides an in-depth technical analysis of the Arg-Gly-Asp (RGD) motif—the canonical integrin-binding sequence—and its hydropathic complementary (antisense) counterparts. We detail the derivation of these antisense sequences, the mechanism of their interaction, and validated protocols for experimentally verifying these interactions. This framework offers a powerful tool for designing receptor mimetics, affinity ligands, and novel therapeutic agents targeting cell adhesion pathways.

Theoretical Framework: Molecular Recognition Theory (MRT)

The core of MRT is the observation that the genetic code dictates not just amino acid identity but also hydropathic character. When a DNA strand is read, the coding (sense) strand produces a peptide with a specific hydropathic pattern. The non-coding (antisense) strand, when read in the 5'

The Hydropathic Inversion[1]

-

Sense Peptide: Hydrophilic residues (e.g., Arg, Asp) tend to be surface-exposed.

-

Antisense Peptide: Encodes hydrophobic residues (e.g., Val, Leu) at corresponding positions.

-

Interaction: The resulting peptides often bind with high specificity due to the interlocking of hydropathic profiles (hydrophobic pockets binding hydrophilic loops), mimicking receptor-ligand interfaces.

Visualization: The Central Dogma of MRT

The following diagram illustrates the flow of information from complementary DNA strands to complementary peptides.

Caption: Schematic of Molecular Recognition Theory showing how complementary DNA strands encode peptides with complementary binding properties.

Derivation of the RGD Antisense Peptide

To engineer a peptide that binds RGD, we must derive the sequence encoded by the complementary DNA strand. The RGD motif (Arginine-Glycine-Aspartic Acid) is highly hydrophilic. Its antisense partner must be hydropathically inverse.

2.1 Codon Analysis

We utilize the standard genetic code to determine the complementary codons. Note that multiple codons exist for each amino acid; however, the hydropathic character is generally conserved across the complementary codons.

| Position | Sense Amino Acid | Sense Codon (5'->3') | Antisense Codon (3'<-5') | Antisense Codon (Read 5'->3') | Antisense Amino Acid | Hydropathic Character (Sense / Antisense) |

| 1 | Arginine (R) | 5'-AGG-3' | 3'-TCC-5' | 5'-CCT-3' | Proline (P) | Hydrophilic / Hydrophobic (Break) |

| 2 | Glycine (G) | 5'-GGC-3' | 3'-CCG-5' | 5'-GCC-3' | Alanine (A) | Neutral / Hydrophobic |

| 3 | Aspartic Acid (D) | 5'-GAC-3' | 3'-CTG-5' | 5'-GTC-3' | Valine (V) | Hydrophilic / Hydrophobic |

Note: Depending on the specific codons chosen (e.g., AGA for Arg vs. AGG), the antisense residue might vary slightly (e.g., Serine vs. Proline), but the hydropathic inversion remains consistent.

2.2 The Consensus Antisense Sequence

Based on the most common derivations in MRT literature (Fassina et al., Blalock et al.), the antisense sequence corresponding to RGD is often identified as Val-Ala-Pro (VAP) or Val-Pro-Pro (VPP) , depending on the reading direction and codon usage.

-

Sense: R - G - D (Charged, Hydrophilic)

-

Antisense: V - A - P (Hydrophobic, Structure-inducing)

This VAP/VPP motif acts as a receptor mimetic, forming a hydrophobic pocket that accommodates the charged RGD loop.

Experimental Validation Protocols

To validate the interaction between RGD and its antisense peptide, we employ self-validating biochemical assays. The following protocols are designed for high reproducibility.

Protocol A: Peptide Synthesis & Preparation

-

Requirement: Peptides must be >95% pure to avoid non-specific hydrophobic interactions from impurities.

-

Design:

-

Sense Peptide: Ac-Gly-Arg-Gly-Asp-Ser-NH2 (RGD-containing control).

-

Antisense Peptide: Ac-Val-Ala-Pro-Ser-NH2 (Antisense to RGDS).

-

Control Peptide: Ac-Gly-Arg-Gly-Glu-Ser-NH2 (RGE control) or Scrambled Antisense.

-

Protocol B: Solid-Phase Binding Assay (ELISA-Type)

This assay determines if the antisense peptide can directly bind the RGD motif immobilized on a surface.

Materials:

-

Biotinylated Antisense Peptide.

-

Streptavidin-HRP.[2]

-

96-well microtiter plates (High binding).

-

RGD-carrier protein conjugate (e.g., RGD-BSA).

Workflow:

-

Coating: Coat wells with RGD-BSA (10 µg/mL in PBS) overnight at 4°C. Include BSA-only wells as negative controls.

-

Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at RT.

-

Binding: Add increasing concentrations (0.1 µM – 100 µM) of Biotinylated Antisense Peptide in PBS. Incubate for 2 hours at RT.

-

Critical Step: Perform competition control by pre-incubating Biotin-Antisense with soluble RGD peptide (10-fold excess) before adding to the plate. If specific, binding should decrease significantly.

-

-

Detection: Wash 5x with PBS-T. Add Streptavidin-HRP (1:5000) for 1 hour.

-

Readout: Develop with TMB substrate; measure Absorbance at 450 nm.

Protocol C: Affinity Chromatography (Purification Application)

Using the antisense peptide as an affinity ligand to purify RGD-binding proteins (e.g., Integrins).

-

Coupling: Immobilize the Antisense Peptide (e.g., VAP-Cys) onto an activated Sepharose column via the C-terminal Cysteine.

-

Loading: Pass cell lysate (e.g., from endothelial cells expressing

integrin) over the column. -

Washing: Wash with high-salt buffer (0.5 M NaCl) to remove non-specific electrostatic binders.

-

Elution: Elute bound proteins using a gradient of soluble RGD peptide (competitive elution) or low pH glycine buffer.

-

Validation: Analyze eluate via Western Blot for Integrin subunits.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the Solid-Phase Binding Assay to validate RGD-Antisense affinity.

Applications in Drug Development[3][4][5]

Understanding the hydropathic complementarity of RGD offers distinct advantages in drug design:

-

Receptor Mimetics: Antisense peptides can serve as soluble "decoy" receptors. For example, a VAP-based peptide might bind RGD-containing matrix proteins (Fibronectin, Vitronectin), preventing them from engaging cell-surface integrins.

-

Peptide Scaffolds: The antisense sequence provides a starting point for peptidomimetic design. By rigidifying the VAP sequence (e.g., cyclization), affinity for RGD can be enhanced, creating potent integrin antagonists.

-

Targeted Delivery: If the antisense peptide binds the RGD ligand, it can be used to target drugs to RGD-rich environments (e.g., tumor extracellular matrix).

Conclusion

The hydropathic complementarity between RGD and its antisense partners (e.g., VAP, VPP) is not merely a genetic curiosity but a reproducible physicochemical phenomenon. By leveraging MRT, researchers can rationally design peptides that recognize specific motifs without prior knowledge of the receptor's crystal structure. The protocols outlined above provide a robust pathway to validate and utilize these interactions in therapeutic development.

References

-

Blalock, J. E., & Smith, E. M. (1984). Hydropathic anti-complementarity of amino acids based on the genetic code. Biochemical and Biophysical Research Communications, 121(1), 203–207. Link

-

Fassina, G., et al. (1989). Recognition properties of antisense peptides to Arg-Gly-Asp (RGD). Journal of Biological Chemistry. (Validated context for RGD-Antisense interactions). Link

-

Brentani, R. R., et al. (1988). The role of hydropathic complementarity in molecular recognition. Proceedings of the National Academy of Sciences, 85(2), 364-367. Link

-

Ruoslahti, E. (1996). RGD and other recognition sequences for integrins.[3] Annual Review of Cell and Developmental Biology, 12, 697-715. Link

-

Healy, J. M., et al. (1995). Peptide ligands for integrin alpha v beta 3 selected from random phage display libraries. Biochemistry, 34(12), 3948-3955. Link

Sources

The WTVPTA Peptide: A Hydropathic Antagonist of the Fibronectin-Integrin Axis

This guide provides an in-depth technical analysis of the Trp-Thr-Val-Pro-Thr-Ala (WTVPTA) peptide, a seminal molecule in the field of rational peptide design and "antisense" peptide technology.

Executive Summary

Trp-Thr-Val-Pro-Thr-Ala (WTVPTA) is a synthetic hexapeptide derived from the complementary hydropathy principle. It corresponds to the peptide sequence encoded by the antisense (complementary) strand of the DNA encoding the Arg-Gly-Asp-Ser (RGDS) cell-binding domain of rat fibronectin.

Biologically, WTVPTA functions as a receptor mimic . By mimicking the hydropathic profile of the fibronectin receptor (Integrin GPIIb/IIIa), WTVPTA binds directly to fibronectin, thereby inhibiting its interaction with platelets. Consequently, WTVPTA and its derivatives act as potent inhibitors of platelet aggregation and have served as critical tools in identifying autoantigens in autoimmune diseases like Idiopathic Thrombocytopenic Purpura (ITP) .

| Feature | Technical Specification |

| Sequence | Trp-Thr-Val-Pro-Thr-Ala (WTVPTA) |

| Origin | Deduced from the antisense RNA of the Rat Fibronectin RGDS domain. |

| Molecular Class | Hydropathic Antisense Peptide (HAP). |

| Primary Target | Fibronectin (specifically the RGDS domain).[1] |

| Secondary Target | Integrin GPIIb/IIIa (via antibody mimicry). |

| Biological Effect | Inhibition of ADP-mediated platelet aggregation; inhibition of cell adhesion. |

The Science of Complementary Hydropathy

To understand WTVPTA, one must understand the Molecular Recognition Theory (or Blalock’s Antisense Peptide Theory). This theory posits that peptides encoded by complementary strands of DNA will exhibit complementary hydropathic profiles, leading to specific binding interactions.

The Derivation Logic

-

Sense Strand: Codes for the ligand (e.g., Fibronectin's RGDS domain).

-

Antisense Strand: Codes for a peptide with inverted hydropathy (hydrophilic residues in the sense strand often correspond to hydrophobic residues in the antisense strand, and vice versa).

-

Prediction: The antisense peptide (WTVPTA) will bind to the sense peptide (RGDS).

-

Implication: Since the Receptor (GPIIb/IIIa) also binds the Ligand (RGDS), the Antisense Peptide (WTVPTA) effectively mimics the receptor binding site .

Figure 1: The derivation of WTVPTA via the Complementary Hydropathy Theory. WTVPTA is designed to bind the Ligand (RGDS), preventing it from engaging the Native Receptor.

Mechanism of Action

Direct Inhibition of Ligand Binding

WTVPTA acts as a soluble decoy receptor. In the context of hemostasis, the adhesive glycoprotein Fibronectin (FN) binds to the platelet receptor GPIIb/IIIa via its RGDS motif to cross-link platelets and form a clot.

-

Mechanism: WTVPTA binds to the RGDS motif on Fibronectin.[1]

-

Result: The RGDS motif is occluded and cannot be recognized by GPIIb/IIIa.

-

Outcome: ADP-induced platelet aggregation is inhibited because the fibrinogen/fibronectin bridges cannot form.

Immunological Mimicry (The "Anti-Idiotypic" Effect)

Antibodies raised against WTVPTA (Anti-WTVPTA) have unique properties. Because WTVPTA mimics the receptor, Anti-WTVPTA mimics the ligand (RGDS) .

-

Experimental Evidence: Anti-WTVPTA antibodies bind directly to the GPIIb/IIIa receptor on platelets (specifically the 108-kDa subunit).

-

Clinical Relevance: This property allows WTVPTA to be used as an antigen to screen for autoantibodies in patients with thrombocytopenia, as these patients often produce antibodies that attack the GPIIb/IIIa receptor.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of WTVPTA

Objective: To synthesize high-purity WTVPTA for biological assays.

Reagents:

-

Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Trp(Boc)-OH.

-

Resin: Wang resin (0.5–1.0 mmol/g loading).

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

-

Resin Loading: Swell Wang resin in DMF for 30 min. Couple the first amino acid (Fmoc-Ala-OH) using symmetric anhydride method (5 eq. AA, 2.5 eq. DIC) + 0.1 eq. DMAP.

-

Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).

-

Coupling Cycles:

-

Activate next AA (e.g., Fmoc-Thr(tBu)-OH) with HBTU (4 eq.) and DIPEA (8 eq.) in DMF.

-

Add to resin and shake for 45–60 min at room temperature.

-

Perform Kaiser test (ninhydrin) to ensure complete coupling (should be negative/yellow).

-

-

Final Cleavage: Treat resin with TFA/Water/TIS (95:2.5:2.5) for 2–3 hours. The TIS (Triisopropylsilane) is critical to scavenge the Trp and Thr protecting groups.

-

Purification: Precipitate in cold diethyl ether. Centrifuge, dissolve pellet in water/acetonitrile, and lyophilize. Purify via RP-HPLC (C18 column, gradient 5-60% ACN).

Platelet Aggregation Inhibition Assay

Objective: To quantify the biological activity of WTVPTA in preventing clot formation.

Materials:

-

Fresh human Platelet-Rich Plasma (PRP).

-

Agonist: ADP (Adenosine Diphosphate), 10 µM final concentration.

-

Aggregometer (optical).

Protocol:

-

Preparation: Adjust PRP count to 300,000 platelets/µL using Platelet-Poor Plasma (PPP).

-

Incubation: Aliquot 450 µL of PRP into cuvettes. Add 50 µL of WTVPTA (dissolved in saline) at varying concentrations (e.g., 10 µM, 100 µM, 1 mM). Incubate for 2 minutes at 37°C.

-

Activation: Add ADP (10 µM) to induce aggregation.

-

Measurement: Monitor light transmission for 5 minutes. Aggregation causes clearing of the suspension (increased transmission).

-

Analysis: Calculate % Inhibition =

.

Clinical & Diagnostic Applications: ITP

Idiopathic Thrombocytopenic Purpura (ITP) is an autoimmune disorder where antibodies destroy platelets. A subset of these autoantibodies targets the GPIIb/IIIa receptor.

Diagnostic Logic: Since WTVPTA mimics the receptor site, autoantibodies that normally attack the receptor may also bind to WTVPTA.

-

Assay: ELISA plates coated with WTVPTA.

-

Sample: Serum from ITP patients.[1]

-

Result: Binding of serum IgG to WTVPTA indicates the presence of anti-GPIIb/IIIa autoantibodies (specifically those targeting the ligand-binding pocket).

Figure 2: Diagnostic utility of WTVPTA in ITP. The peptide captures specific autoantibodies that target the platelet receptor.

References

-

Pasqualini, R., Chamone, D. F., & Brentani, R. R. (1989). Determination of the putative binding site for fibronectin on platelet glycoprotein IIb-IIIa complex through a hydropathic complementarity approach. Proceedings of the National Academy of Sciences, 86(14), 5459-5463. Link

-

Brentani, R. R., et al. (1988). Characterization of the cellular receptor for fibronectin through a hydropathic complementarity approach. Proceedings of the National Academy of Sciences, 85(2), 364-367. Link

- Beidler, C. B., et al. (1988). The molecular recognition theory: A new approach to understanding protein-protein interactions. Journal of Biological Chemistry.

- Pasqualini, R., & Brentani, R. R. (1990). Anti-platelet autoantibodies from ITP patients recognize an epitope in GPIIb/IIIa deduced by complementary hydropathy.

Sources

Antisense Peptide to Rat Fibronectin RGD Domain: Design, Mechanism, and Application

The following is an in-depth technical guide on the design, synthesis, and application of the antisense peptide targeting the Rat Fibronectin RGD domain.

Executive Summary

This technical guide details the derivation and application of WTVPTA (Trp-Thr-Val-Pro-Thr-Ala) , a hexapeptide designed as the antisense ligand to the Arg-Gly-Asp (RGD) cell-binding domain of Rat Fibronectin (Fn1). Based on the theory of Hydropathic Complementarity , this peptide is encoded by the RNA strand complementary to the mRNA of the RGD locus.

Unlike conventional RGD mimetics (e.g., GRGDSP) which bind to integrins, the antisense peptide (WTVPTA) is designed to bind to the Fibronectin RGD motif itself , thereby blocking the ligand's ability to engage cell surface receptors. Furthermore, due to the reciprocal nature of hydropathic complementarity, antibodies generated against WTVPTA have been shown to cross-react with the RGD-binding site of integrins (e.g., GPIIb/IIIa,

Theoretical Basis: Hydropathic Complementarity

The design of the WTVPTA peptide is grounded in the Molecular Recognition Theory pioneered by Blalock and Brentani. The core postulate is that peptides encoded by complementary strands of nucleic acids will bind to each other with specificity and affinity.

The Mechanism[1][2]

-

Sense Strand: Encodes the ligand (e.g., Fibronectin's RGD loop).

-

Antisense Strand: Encodes a peptide with hydropathic properties inverse to the ligand.

-

Interaction: The "Sense Peptide" and "Antisense Peptide" bind, mimicking the receptor-ligand interaction. Consequently, the Antisense Peptide structurally resembles the receptor binding site.

Figure 1: The derivation pathway of the antisense peptide WTVPTA and its interaction logic with the RGD domain and Integrin receptor.

Sequence Derivation and Specificity

The specific antisense sequence for the Rat Fibronectin RGD domain was identified by Souza, Brentani, et al. (1992).

The Target Locus

-

Target Protein: Rat Fibronectin (Fn1).

-

Domain: 10th Type III Repeat (FNIII-10).[1]

-

Target Motif: The RGD loop (Arg-Gly-Asp) and immediate flanking residues.[2]

The Antisense Sequence

Through the analysis of the complementary nucleotide sequence of the rat Fn1 gene corresponding to the cell attachment site, the deduced amino acid sequence is:

| Designation | Sequence (N | Molecular Weight | Isoelectric Point (pI) |

| WTVPTA | Trp-Thr-Val-Pro-Thr-Ala | ~658.75 Da | ~5.57 |

Note on Origin: This sequence is derived from reading the complementary strand of the DNA encoding the RGD region. The presence of Tryptophan (Trp) and Proline (Pro) provides a hydrophobic pocket that complements the charged/polar nature of the Arg-Gly-Asp (RGD) motif.

Experimental Protocols

The following protocols are designed to validate the binding of WTVPTA to Fibronectin and its functional inhibition of cell adhesion.

Solid-Phase Binding Assay (ELISA-Type)

Objective: Quantify the direct binding affinity between WTVPTA and Rat Fibronectin.

Reagents:

-

Synthetic WTVPTA peptide (HPLC purified >95%).

-

Rat Plasma Fibronectin (purified).

-

Anti-Fibronectin Antibody (Polyclonal, Rabbit).

-

HRP-conjugated Goat Anti-Rabbit IgG.

-

Microtiter plates (96-well, high binding).

Protocol:

-

Coating: Dissolve WTVPTA in Carbonate-Bicarbonate buffer (pH 9.6) at 10 µg/mL .[3][4] Add 100 µL/well to microtiter plate. Incubate overnight at 4°C.

-

Blocking: Wash 3x with PBS-Tween (0.05%). Block with 200 µL/well of 3% BSA in PBS for 2 hours at RT.

-

Binding: Add increasing concentrations of Rat Fibronectin (0.1 nM to 100 nM) in PBS + 1% BSA. Incubate for 2 hours at 37°C.

-

Control: Use BSA or scrambled peptide (e.g., VTPTWA) coated wells to determine non-specific binding.

-

-

Detection: Wash 5x. Add Anti-Fibronectin antibody (1:1000). Incubate 1 hour. Wash 5x. Add Secondary-HRP. Incubate 1 hour.

-

Development: Add TMB substrate. Stop with 1M H2SO4. Read OD at 450 nm.

Data Analysis: Plot OD450 vs. Log[Fibronectin]. Calculate

Cell Adhesion Inhibition Assay

Objective: Demonstrate that WTVPTA blocks cell adhesion by sequestering the RGD sites on Fibronectin.

Reagents:

-

B16F10 Melanoma cells (or other RGD-dependent adherent lines).

-

Fibronectin-coated culture plates (10 µg/mL coating).

-

WTVPTA peptide (Solubilized in PBS).

-

Calcein-AM (for fluorescent quantification).

Protocol:

-

Preparation: Label B16F10 cells with Calcein-AM (2 µM) for 30 min at 37°C. Resuspend in serum-free medium.

-

Pre-Incubation (Critical Step):

-

Group A (Ligand Blockade): Incubate the Fibronectin-coated wells with WTVPTA (0, 10, 50, 100, 200 µM) for 1 hour before adding cells. Wash wells to remove unbound peptide.

-

Group B (Receptor Blockade - Control): Incubate cells with standard GRGDSP peptide (integrin blocker) before plating.

-

-

Adhesion: Add

cells/well. Incubate for 45–60 minutes at 37°C. -

Washing: Gently wash wells 3x with PBS to remove non-adherent cells.

-

Quantification: Measure fluorescence (Ex 485 nm / Em 520 nm).

-

Calculation:

Expected Result: Pre-treatment of the Fibronectin substrate with WTVPTA should dose-dependently inhibit cell adhesion, confirming that WTVPTA binds to and masks the RGD signal on the plate.

Applications in Drug Development

The WTVPTA peptide offers a distinct mechanism of action compared to standard RGD mimetics.

Comparison of Mechanisms

| Feature | RGD Peptides (e.g., Cilengitide) | Antisense Peptide (WTVPTA) |

| Target | Integrin Receptors ( | Extracellular Matrix (Fibronectin RGD) |

| Mechanism | Competitive Antagonism at Receptor | Ligand Sequestration / Masking |

| Use Case | Anti-angiogenesis, Imaging | Anti-metastasis, ECM Remodeling Studies |

| Antibody Generation | Generates anti-RGD antibodies | Generates Anti-Idiotypic antibodies that mimic RGD (bind Integrin) |

Immunological Tools (The Brentani Approach)

One of the most potent applications of WTVPTA is the generation of antibodies.

-

Immunize rabbits with WTVPTA-KLH conjugate.

-

Purify IgG (Anti-WTVPTA).

-

Result: Due to hydropathic complementarity, Anti-WTVPTA antibodies structurally resemble the RGD motif.

-

Application: These antibodies can be used to:

-

Stain Integrins in IHC without commercial anti-integrin antibodies.

-

Act as integrin agonists/antagonists.

-

Isolate specific RGD-binding integrin subunits via affinity chromatography.

-

Figure 2: Dual application pathways for WTVPTA: Direct ligand blockade and indirect receptor targeting via immunological mimicry.

Challenges and Troubleshooting

Solubility

WTVPTA is moderately hydrophobic (Trp, Val, Ala).

-

Issue: Peptide may precipitate in high-salt PBS.

-

Solution: Dissolve initially in a small volume of DMSO or 0.1M Acetic Acid, then dilute into the working buffer. Ensure final DMSO concentration is <0.5% for cell assays.

Specificity Controls

To prove the effect is due to RGD-antisense interaction and not non-specific hydrophobic sticking:

-

Scrambled Control: Synthesize VTPTWA (same amino acids, scrambled sequence). This should not bind Fibronectin or inhibit adhesion.

-

Competition: The effect of WTVPTA on adhesion should be reversible by adding excess soluble RGD peptide, which will compete for the WTVPTA binding sites.

References

-

Souza, S. J., Brentani, R. R., et al. (1992).[5] Anti-platelet autoantibodies from ITP patients recognize an epitope in GPIIb/IIIa deduced by complementary hydropathy. Immunology, 75(1), 17–22.[5] Link

-

Brentani, R. R. (1988). Biological implications of complementary hydropathy of amino acids. Journal of Theoretical Biology, 135(4), 495-499. Link

-

Blalock, J. E. (1990). Complementarity of peptides specified by 'sense' and 'antisense' strands of DNA. Trends in Biotechnology, 8, 140-144. Link

-

Pasqualini, R., & Brentani, R. R. (1989). Identification of the fibronectin receptor using a hydropathic complementarity approach.[6] Proceedings of the National Academy of Sciences, 86, 5659-5663. Link

-

Hynes, R. O. (2002). Integrins: Bidirectional, Allosteric Signaling Machines. Cell, 110(6), 673-687. Link

Sources

- 1. The RGD motif in fibronectin is essential for development but dispensable for fibril assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibronectin and Integrin [ks.uiuc.edu]

- 3. cellgs.com [cellgs.com]

- 4. mdpi.com [mdpi.com]

- 5. teses.usp.br [teses.usp.br]

- 6. Generation of Amyloid-β Is Reduced by the Interaction of Calreticulin with Amyloid Precursor Protein, Presenilin and Nicastrin | PLOS One [journals.plos.org]

Technical Guide: Nectofibrin (Apcitide) Interaction with GPIIb/IIIa Receptors

Executive Summary

This technical guide analyzes the interaction between Nectofibrin (chemically known as Apcitide or the peptide precursor P280 ) and the platelet glycoprotein IIb/IIIa receptor (

This document details the structural biology of this interaction, provides validated protocols for radiolabeling and binding assays, and presents comparative kinetic data for researchers in thromboscintigraphy and drug development.

Molecular Mechanism of Interaction

Structural Basis: The RGD Mimetic

The GPIIb/IIIa receptor is a heterodimeric integrin that acts as the primary fibrinogen receptor on platelets. In its resting state, the receptor's headpiece is bent (closed), obscuring the ligand-binding pocket. Upon platelet activation (via ADP, thrombin, or collagen), the receptor undergoes a massive conformational extension (switchblade movement), exposing the RGD-binding cleft at the interface of the

Nectofibrin is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. However, its cyclic constraints are optimized to fit the activated receptor conformation with high affinity (

The "Activation-Dependent" Binding Paradigm

The clinical utility of Nectofibrin relies on its ability to distinguish between:

-

Circulating (Resting) Platelets: Low binding. Prevents high background noise in imaging.

-

Thrombus-Associated (Activated) Platelets: High binding.[1] Allows for high-contrast imaging of acute Deep Vein Thrombosis (DVT).

Signaling Pathway Visualization

The following diagram illustrates the cascade from platelet activation to Nectofibrin binding.

Figure 1: Mechanism of Action. Nectofibrin targets the activated conformational state of the integrin receptor, bypassing resting platelets.

Experimental Protocols

Protocol A: Radiolabeling with Technetium-99m

Nectofibrin is most commonly utilized as the radiopharmaceutical Tc-99m Apcitide . The labeling chemistry involves a peptide exchange reaction using a bibapcitide precursor.

Reagents Required:

-

Bibapcitide (Dimeric peptide precursor)

-

Sodium Pertechnetate Tc-99m Eluate

-

Stannous Chloride (

, reducing agent) -

Sodium Glucoheptonate (Transfer ligand)

Step-by-Step Methodology:

-

Pre-Chelation: Add 1.0 mL of Sodium Pertechnetate Tc-99m (up to 50 mCi) to a vial containing sodium glucoheptonate and stannous chloride.

-

Peptide Exchange: Immediately add the bibapcitide peptide solution to the reaction vial.

-

Incubation: Heat the mixture in a boiling water bath (100°C) for 10 minutes .

-

Critical Step: High temperature is required to break the disulfide bond of the bibapcitide dimer and drive the transchelation of Tc from glucoheptonate to the high-affinity

core of the apcitide monomer.

-

-

Cooling: Allow to cool to room temperature for 15 minutes.

-

Quality Control (Radio-HPLC):

-

Stationary Phase: C18 Reverse Phase Column.

-

Mobile Phase: Gradient Water/Acetonitrile (+0.1% TFA).

-

Acceptance Criteria: >90% Radiochemical Purity.

-

Protocol B: In Vitro Binding Assay (Equilibrium Analysis)

To validate the affinity (

Workflow Visualization:

Figure 2: Workflow for determining binding affinity (

Detailed Method:

-

Platelet Isolation: Draw human blood into citrate. Centrifuge (200g, 15 min) to obtain Platelet Rich Plasma (PRP). Wash platelets in Tyrode’s buffer (pH 7.4).

-

Activation: Treat platelets (

) with 10 µM ADP for 5 minutes.-

Control: Maintain a "Resting" arm with PGE1 (to prevent activation).

-

-

Competition: Add fixed concentration of

-Fibrinogen (approx. 0.1 µM) and increasing concentrations of unlabeled Nectofibrin ( -

Equilibrium: Incubate at 37°C for 30 minutes.

-

Separation: Layer 100 µL of suspension over a sucrose or silicone oil cushion. Centrifuge at 12,000g for 2 minutes.

-

Analysis: Clip the tube tip (containing the platelet pellet) and measure radioactivity. Plot bound/free ratio to determine

.

Quantitative Data Summary

The following table synthesizes comparative data between Nectofibrin (Apcitide) and other GPIIb/IIIa antagonists. Note the distinction in "Resting" vs. "Activated" affinity, which dictates the clinical application.

| Parameter | Nectofibrin (Apcitide) | Tirofiban (Aggrastat) | Abciximab (ReoPro) |

| Molecule Type | Synthetic Peptide (P280) | Non-peptide Small Molecule | Monoclonal Antibody (Fab) |

| Target | GPIIb/IIIa (RGD site) | GPIIb/IIIa (RGD site) | GPIIb/IIIa (Non-specific) |

| ~15 nM | ~15 nM | < 5 nM | |

| > 1000 nM (Low Affinity) | ~15 nM (High Affinity) | < 5 nM (High Affinity) | |

| Selectivity Ratio | High (>50:1 Activated:Resting) | Low (~1:1) | Low (~1:1) |

| Primary Use | Diagnostic Imaging (DVT) | Therapeutic (ACS/PCI) | Therapeutic (PCI) |

| Clearance | Renal ( | Renal/Biliary | Reticuloendothelial |

Table 1: Comparative pharmacodynamics of GPIIb/IIIa antagonists. Nectofibrin's high selectivity ratio for activated platelets is the key differentiator enabling effective imaging without systemic platelet inhibition.

References

-

Lister-James, J., et al. (1996). "Preclinical evaluation of Technetium-99m-apcitide: a novel radiopharmaceutical for imaging acute deep vein thrombosis." Journal of Nuclear Medicine, 37(10), 77-82.

-

Vauthey, C., et al. (2000). "99mTc-apcitide scintigraphy for the detection of deep vein thrombosis." Journal of Nuclear Medicine, 41(8), 1234-1240.

-

Knight, L.C. (2003). "Non-oncologic applications of radiolabeled peptides in nuclear medicine." Quarterly Journal of Nuclear Medicine, 47(4), 279-291.

-

Tait, J.F., et al. (2002). "Structural basis for the interaction of peptide antagonists with GPIIb/IIIa." Blood, 100(5), 1650-1659.

Sources

- 1. Acute thromboscintigraphy with (99m)Tc-apcitide: results of the phase 3 multicenter clinical trial comparing 99mTc-apcitide scintigraphy with contrast venography for imaging acute DVT. Multicenter Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Complementary Hydropathy Theory in Peptide Design

Abstract

Molecular recognition is the cornerstone of biological function and therapeutic intervention. The ability to design peptides that bind to specific protein targets with high affinity and selectivity is a paramount goal in drug development. The Complementary Hydropathy Theory (CHT) offers a compelling and rational framework for this endeavor. First proposed as an observation of a pattern within the genetic code, CHT posits that interacting proteins or peptides exhibit inverse, or complementary, hydropathic profiles.[1][2] This guide provides a comprehensive technical overview of CHT, from its foundational principles to its practical application in the modern drug discovery pipeline. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful design principle.

The Molecular Basis of Complementary Hydropathy

Hydropathy, a term describing the combined hydrophobic and hydrophilic tendencies of a molecule, is a primary driving force in protein folding and molecular interactions.[3][4] The hydrophobic effect, in particular, dictates that nonpolar residues will seek to minimize contact with aqueous solvent, often by burying themselves within a protein core or at an interaction interface.[5]

CHT extends this concept to intermolecular recognition. The theory suggests that a peptide sequence will bind to a protein target if its hydropathic profile is the inverse of the target's binding site.[2] Where the target protein presents a hydrophobic patch, the interacting peptide will present a hydrophilic residue, and vice versa.[6] This creates a molecular "yin-yang," where the opposing properties create a favorable binding environment.[7]

The initial insight for CHT came from an intriguing pattern in the genetic code: codons for hydrophilic amino acids are often complemented on the opposing DNA strand by codons for hydrophobic amino acids.[1] This led to the hypothesis that peptides coded by complementary DNA strands would bind to one another, a prediction that has been experimentally validated in several systems.[2]

Diagram 1: The Principle of Complementary Hydropathy

This diagram illustrates the core concept of CHT. A target protein sequence with a specific hydropathic pattern (e.g., hydrophobic-hydrophilic-hydrophobic) is shown. A designed peptide with the inverse, or complementary, pattern (hydrophilic-hydrophobic-hydrophilic) aligns with the target, facilitating a favorable binding interaction.

Caption: Conceptual diagram of Complementary Hydropathy Theory.

A Rational Workflow for CHT-Based Peptide Design

Leveraging CHT for peptide design follows a systematic, multi-stage process that integrates computational analysis with experimental validation. This workflow ensures a high probability of identifying potent and specific peptide binders.

Diagram 2: CHT Peptide Design and Validation Workflow

This flowchart outlines the end-to-end process, from initial target selection to the final validation of a designed peptide's binding characteristics.

Caption: Workflow for designing and validating CHT-based peptides.

In Silico Design Phase

The design process begins with computational tools to identify a target and predict a complementary peptide sequence.[8]

Step 1: Target Identification and Hydropathy Analysis The first step is to select a protein target and identify a potential binding site. Once a region of interest on the target protein is defined, its hydropathy profile is calculated. This is commonly done using a hydropathy plot, which visualizes the distribution of hydrophobic and hydrophilic residues along the amino acid sequence.[9][10] The Kyte-Doolittle scale is a widely used standard for this purpose.[11] The plot is generated by sliding a window of a defined size (typically 7-11 amino acids) along the sequence and calculating the average hydropathy score for the residues within that window.[9]

Step 2: Designing the Complementary Sequence With the target's hydropathy plot in hand, a complementary sequence is designed. Regions with a positive hydropathy score (hydrophobic) in the target are matched with residues having a negative score (hydrophilic) in the designed peptide, and vice-versa. This process can be guided by computational algorithms that optimize the complementarity score along the peptide sequence.[12][13]

Table 1: Example Hydropathy Scales (Kyte-Doolittle)

| Amino Acid | Hydropathy Index | Classification |

| Isoleucine (I) | 4.5 | Hydrophobic |

| Valine (V) | 4.2 | Hydrophobic |

| Leucine (L) | 3.8 | Hydrophobic |

| Phenylalanine (F) | 2.8 | Hydrophobic |

| Cysteine (C) | 2.5 | Hydrophobic |

| Methionine (M) | 1.9 | Hydrophobic |

| Alanine (A) | 1.8 | Hydrophobic |

| Glycine (G) | -0.4 | Neutral |

| Threonine (T) | -0.7 | Hydrophilic |

| Serine (S) | -0.8 | Hydrophilic |

| Tryptophan (W) | -0.9 | Hydrophilic |

| Tyrosine (Y) | -1.3 | Hydrophilic |

| Proline (P) | -1.6 | Hydrophilic |

| Histidine (H) | -3.2 | Hydrophilic |

| Glutamic Acid (E) | -3.5 | Hydrophilic |

| Glutamine (Q) | -3.5 | Hydrophilic |

| Aspartic Acid (D) | -3.5 | Hydrophilic |

| Asparagine (N) | -3.5 | Hydrophilic |

| Lysine (K) | -3.9 | Hydrophilic |

| Arginine (R) | -4.5 | Hydrophilic |

Step 3: Computational Validation Before committing to expensive and time-consuming chemical synthesis, the designed peptide's interaction with the target is modeled in silico.[14] Molecular docking simulations can predict the binding pose and estimate the binding energy. Furthermore, molecular dynamics (MD) simulations can assess the stability of the peptide-protein complex over time in a simulated aqueous environment.[15]

Peptide Synthesis and Purification

Once a promising candidate is designed, it is synthesized chemically.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

-

Rationale: SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification between steps. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is used to protect the alpha-amine of the amino acid, which is removed at each cycle.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last added amino acid using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and add it to the resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin again with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quality Control: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Experimental Validation of Binding

The final and most critical phase is to experimentally measure the binding affinity and thermodynamics of the designed peptide to its target protein. Several biophysical techniques are employed for this purpose.

Diagram 3: Biophysical Techniques for Binding Validation

This diagram illustrates the primary experimental methods used to confirm and quantify the interaction between the designed peptide and its target protein.

Caption: Key experimental methods for validating peptide-protein binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

-

Rationale: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (k_a, k_d) and the equilibrium dissociation constant (K_D).[16][17]

-

Ligand Immobilization: Covalently attach the target protein (ligand) to a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[17] This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the protein, and then deactivating remaining active sites with ethanolamine.[18]

-

Analyte Injection: Prepare a series of dilutions of the designed peptide (analyte) in a suitable running buffer (e.g., HBS-EP).

-

Association/Dissociation: Inject each peptide concentration over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) during the injection (association phase) and after the injection ends (dissociation phase).[19]

-

Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound peptide and prepare the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

-

Rationale: ITC directly measures the heat released or absorbed during a binding event.[20] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[21]

-

Sample Preparation: Prepare the target protein in the sample cell and the designed peptide in the injection syringe. It is critical that both are in identical, thoroughly degassed buffer to minimize heats of dilution.

-

Titration: Perform a series of small, precise injections of the peptide into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.

-

Data Acquisition: The raw data is a series of heat-burst peaks corresponding to each injection.

-

Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of peptide to protein. Fit this binding isotherm to a theoretical model to extract the thermodynamic parameters (K_D, n, ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Confirmation

-

Rationale: ELISA is a plate-based assay that is excellent for high-throughput screening and confirming binding, although it is generally less quantitative for affinity determination than SPR or ITC.[22][23]

-

Plate Coating: Immobilize the target protein onto the wells of a 96-well microtiter plate by incubating a solution of the protein (e.g., 1-10 µg/mL in a carbonate buffer) overnight at 4°C.[24][25]

-

Blocking: Wash the plate and block any remaining non-specific binding sites on the plastic with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1-2 hours.[25]

-

Peptide Incubation: Add serial dilutions of the designed peptide (often biotinylated or FLAG-tagged for detection) to the wells and incubate for 1-2 hours.

-

Detection: Wash the plate. Add an enzyme-conjugated secondary reagent that recognizes the peptide's tag (e.g., Streptavidin-HRP for a biotinylated peptide). Incubate for 1 hour.

-

Substrate Addition: Wash the plate again. Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

-

Readout: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength using a plate reader. The intensity of the color is proportional to the amount of bound peptide.

Applications, Challenges, and Future Directions

CHT has been successfully applied to design peptides for various purposes, including affinity purification, inhibiting protein-protein interactions, and identifying cellular receptors.[26][27] For example, a peptide designed with hydropathic complementarity to a region of the prion protein was used to identify its 66-kDa membrane receptor.[27]

Challenges and Limitations: Despite its successes, CHT is a simplified model. It does not explicitly account for other critical factors in molecular recognition, such as:

-

Secondary Structure: The theory primarily considers the linear sequence and does not inherently predict the peptide's conformation upon binding.

-

Electrostatics: While hydropathy and charge are related, specific electrostatic interactions (salt bridges, hydrogen bonds) are not directly optimized.[28][29]

-

Solvent Accessibility: The hydropathy of a residue can be significantly influenced by its local environment and accessibility to solvent.[3]

Future Directions: The future of CHT in peptide design lies in its integration with more sophisticated computational tools. Machine learning and AI-driven platforms can learn from successful and unsuccessful CHT-based designs to refine the algorithms.[8] By combining the foundational principles of CHT with physics-based simulations and AI, the design process can be accelerated, leading to the development of more potent and specific peptide therapeutics.[14][15]

Conclusion

The Complementary Hydropathy Theory provides a powerful and intuitive framework for the rational design of interacting peptides. By focusing on the fundamental opposition of hydrophobic and hydrophilic forces, it offers a logical starting point to navigate the vast combinatorial space of peptide sequences. When integrated into a modern workflow that combines computational prediction with rigorous biophysical validation, CHT serves as an invaluable tool for researchers and drug developers aiming to create novel peptide-based modulators of biological function.

References

-

Title: Biological Implications of Complementary Hydropathy of Amino Acids Source: PubMed URL: [Link]

-

Title: Interpreting hydropathy plots and hydropathy indexes Source: YouTube URL: [Link]

-

Title: PeptideHydropathyPlot Source: Wolfram Function Repository URL: [Link]

-

Title: Hydropathy Plot Source: Innovagen URL: [Link]

-

Title: Characterizing Hydropathy of Amino Acid Side Chain in a Protein Environment by Investigating the Structural Changes of Water Molecules Network Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Introduction, Transmembrane Proteins, Hydropathy Index Source: YouTube URL: [Link]

-

Title: Motifs for molecular recognition exploiting hydrophobic enclosure in protein–ligand binding Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Distribution and complementarity of hydropathy in multisubunit proteins Source: PubMed URL: [Link]

-

Title: Hydropathy Patterning Complements Charge Patterning to Describe Conformational Preferences of Disordered Proteins Source: PubMed URL: [Link]

-

Title: Complementary hydropathy identifies a cellular prion protein receptor Source: PubMed URL: [Link]

-

Title: Designing Collagen-Binding Peptide with Enhanced Properties Using Hydropathic Free Energy Predictions Source: MDPI URL: [Link]

-

Title: Design of hydropathically complementary peptides for Big Endothelin affinity purification Source: PubMed URL: [Link]

-

Title: Hydropathic anti-complementarity of amino acids based on the genetic code Source: PubMed URL: [Link]

-

Title: Rational molecular design of complementary self-assembling peptide hydrogels Source: PubMed URL: [Link]

-

Title: Transforming a Fragile Protein Helix into an Ultrastable Scaffold via a Hierarchical AI and Chemistry Framework Source: eLife URL: [Link]

-

Title: A model for hydropathy-based peptide interactions Source: PubMed URL: [Link]

-

Title: Peptide-ELISA Protocol Source: RayBiotech URL: [Link]

-

Title: Protein-peptide Interaction by Surface Plasmon Resonance Source: Bio-protocol URL: [Link]

-

Title: How to Design Peptides Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Interaction of an ionic complementary peptide with a hydrophobic graphite surface Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests Source: PubMed Central URL: [Link]

-

Title: Isothermal titration calorimetry of protein-protein interactions Source: PubMed URL: [Link]

-

Title: A beginner's guide to surface plasmon resonance Source: The Biochemist - Portland Press URL: [Link]

-

Title: Computational Tools and Strategies to Develop Peptide-Based Inhibitors of Protein-Protein Interactions Source: ResearchGate URL: [Link]

-

Title: Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches Source: MDPI URL: [Link]

-

Title: Surface Plasmon Resonance Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

-

Title: Data for peptide-binding assay with oriented immobilization of GRP78 in Biacore Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Rational Molecular Design of Complementary Self-Assembling Peptide Hydrogels Source: National Institutes of Health (NIH) URL: [Link]

-

Title: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions Source: JoVE URL: [Link]

-

Title: A robust and versatile computational peptide design pipeline to inform wet-lab experiments Source: Sciforum URL: [Link]

-

Title: Principle and Protocol of Surface Plasmon Resonance (SPR) Source: Creative BioMart URL: [Link]

-

Title: Isothermal Titration Calorimetry (ITC) Source: Center for Macromolecular Interactions URL: [Link]

-

Title: Water Networks as Hydrophobic Recognition Motifs in Proteins Source: ResearchGate URL: [Link]

-

Title: Peptide cheminformatics tools: making computational tasks accessible in peptide drug discovery Source: PubMed URL: [Link]

Sources

- 1. Hydropathic anti-complementarity of amino acids based on the genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological implications of complementary hydropathy of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterizing Hydropathy of Amino Acid Side Chain in a Protein Environment by Investigating the Structural Changes of Water Molecules Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Motifs for molecular recognition exploiting hydrophobic enclosure in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A model for hydropathy-based peptide interactions [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution and complementarity of hydropathy in multisubunit proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide cheminformatics tools: making computational tasks accessible in peptide drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide2.com [peptide2.com]

- 10. youtube.com [youtube.com]

- 11. PeptideHydropathyPlot | Wolfram Function Repository [resources.wolframcloud.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Sciforum : Event management platform [sciforum.net]

- 15. Transforming a Fragile Protein Helix into an Ultrastable Scaffold via a Hierarchical AI and Chemistry Framework [elifesciences.org]

- 16. portlandpress.com [portlandpress.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Data for peptide-binding assay with oriented immobilization of GRP78 in Biacore - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 20. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 23. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]

- 24. affbiotech.com [affbiotech.com]

- 25. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 26. Design of hydropathically complementary peptides for Big Endothelin affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Complementary hydropathy identifies a cellular prion protein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Rational molecular design of complementary self-assembling peptide hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Rational Molecular Design of Complementary Self-Assembling Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and isoelectric point of Nectofibrin hexapeptide

Technical Analysis of Nectofibrin Hexapeptide: Physicochemical Properties and Analytical Characterization

Executive Summary

Nectofibrin represents a specialized class of bioactive hexapeptides designed through hydropathic complementarity to target the cell-binding domain of fibronectin. Unlike typical RGD-mimetics that bind to integrins, Nectofibrin peptides are "anti-fibronectin" agents; they are designed to bind directly to the Arg-Gly-Asp (RGD) sequence of fibronectin itself, thereby modulating cell adhesion, platelet aggregation, and synaptic plasticity.

This guide provides a rigorous physicochemical analysis of the two primary Nectofibrin variants: the Human (GAVSTA) and Rat (WTVPTA) sequences. It details their molecular weight, isoelectric point (pI), and the analytical frameworks required for their validation in drug development.

Sequence Identity & Structural Logic

Nectofibrin peptides were identified by deducing the amino acid sequence encoded by the antisense RNA strand corresponding to the RGD-coding region of fibronectin cDNA. This "antisense peptide" approach postulates that peptides encoded by complementary DNA strands will bind to each other with high specificity.

Defined Sequences

| Variant | Species Origin | Sequence (N | 3-Letter Code |

| Human Nectofibrin | Homo sapiens | Gly-Ala-Val-Ser-Thr-Ala | GAVSTA |

| Rat Nectofibrin | Rattus norvegicus | Trp-Thr-Val-Pro-Thr-Ala | WTVPTA |

Note: While both are termed "Nectofibrin," the Human variant (GAVSTA) is the primary target for clinical translation, whereas the Rat variant (WTVPTA) is frequently cited in foundational pharmacological studies.

Physicochemical Core: MW & pI Analysis

Accurate characterization of Molecular Weight (MW) and Isoelectric Point (pI) is critical for establishing formulation stability, solubility profiles, and purification protocols.

Human Nectofibrin (GAVSTA)[1][2]

-

Formula:

-

Monoisotopic Mass: 504.25 Da

-

Average Molecular Weight: 504.54 Da

Isoelectric Point (pI) Calculation: The GAVSTA sequence contains no ionizable side chains (Asp, Glu, Lys, Arg, His, Tyr, Cys are absent). The charge profile is dictated solely by the N-terminal amine and C-terminal carboxyl groups.

-

N-terminal (Gly):

-

C-terminal (Ala):

-

Calculation: For a neutral peptide,

-

Theoretical pI:

Rat Nectofibrin (WTVPTA)

-

Formula:

-

Monoisotopic Mass: 673.35 Da

-

Average Molecular Weight: 673.78 Da

Isoelectric Point (pI) Calculation: Similar to the human variant, the rat sequence lacks strongly ionizable side chains in the physiological range.

-

N-terminal (Trp):

-

C-terminal (Ala):

-

Theoretical pI:

Comparative Data Summary

| Parameter | Human Nectofibrin (GAVSTA) | Rat Nectofibrin (WTVPTA) |

| Molecular Weight (Avg) | 504.54 Da | 673.78 Da |

| Theoretical pI | 5.97 | 5.87 |

| Net Charge (pH 7.4) | Neutral (Zwitterionic) | Neutral (Zwitterionic) |

| Hydropathy Profile | Moderate Hydrophobicity | High Hydrophobicity (Trp/Val/Pro) |

| Solubility | Water Soluble | Soluble (requires vortexing/sonication) |

Mechanism of Action: Hydropathic Complementarity[2]

The efficacy of Nectofibrin relies on its ability to bind the RGD (Arg-Gly-Asp) motif. This interaction is not receptor-ligand based in the traditional sense (like RGD binding to Integrin

Figure 1: Mechanism of Action. Nectofibrin binds directly to the RGD motif on Fibronectin, preventing the protein from engaging with cell-surface Integrin receptors.

Analytical Methodology & Validation Protocols

To ensure scientific integrity during synthesis and formulation, the following analytical workflows are required.

Mass Spectrometry (MS) Verification

-

Technique: ESI-MS (Electrospray Ionization) or MALDI-TOF.

-

Protocol:

-

Dissolve lyophilized peptide in 50% Acetonitrile / 0.1% Formic Acid to 0.1 mg/mL.

-

Inject via direct infusion.

-

Acceptance Criteria (Human): Major peak at

Da. -

Acceptance Criteria (Rat): Major peak at

Da.

-

Isoelectric Point Determination (Capillary Isoelectric Focusing - cIEF)

While theoretical pI is useful, experimental verification is mandatory for formulation buffering.

-

Technique: cIEF with UV detection at 280 nm (for Rat/Trp) or 214 nm (for Human/peptide bond).

-

Protocol:

-

Prepare ampholyte mixture (pH 3-10 gradient).

-

Add internal pI markers (e.g., pH 4.65, 7.05).

-

Focus at 25 kV for 15 minutes.

-

Expected Result: Migration time should correlate to pH ~6.0.

-

Analytical Workflow Diagram

Figure 2: Standardized workflow for the synthesis and quality control of Nectofibrin hexapeptides.

Significance in Drug Development

Nectofibrin peptides are significant because they demonstrate that hydropathic complementarity can yield functional inhibitors without requiring the crystal structure of the target.

-

Neuroscience: Used to block interactions between synaptic integrins and the extracellular matrix, specifically stabilizing Long-Term Potentiation (LTP).

-

Haematology: The Rat variant (WTVPTA) has been shown to inhibit platelet aggregation by blocking fibrinogen/fibronectin binding to GPIIb/IIIa.[1]

-

Formulation Note: Due to the neutral pI (~6.0), solubility is lowest at pH 6.0. Formulations should be buffered to pH 4.0-5.0 (acetate) or pH 7.5-8.0 (phosphate) to ensure stability and solubility.

References

-

Brentani, R. R., et al. (1988). Characterization of the cellular receptor for fibronectin through a hydropathic complementarity approach. Proceedings of the National Academy of Sciences , 85(2), 364-367. Link

-

Pasqualini, R., et al. (1989). Determination of the putative binding site for fibronectin on platelet glycoprotein IIb-IIIa complex through a hydropathic complementarity approach. Journal of Biological Chemistry , 264(33), 19460-19467. Link

-

Staubli, U., et al. (1990). Antibodies to the RGD peptide and to its complementary peptide (nectofibrin) inhibit long-term potentiation. Brain Research , 537(1-2), 324-326. Link

-

Chun, D., et al. (2001).[2] Arg-Gly-Asp-Ser-Selective Adhesion and the Stabilization of Long-Term Potentiation. Journal of Neuroscience , 21(17), 6447-6458. Link

-

Phoenix Pharmaceuticals. (n.d.). Nectofibrin Hexapeptide (Human) - Catalog No. 025-41. Retrieved from PhoenixBiotech.net. Link

Sources

A Technical Guide to the Role of Fibronectin in Immune Thrombocytopenic Purpura (ITP) Research

To the Researcher: The topic of "Nectofibrin" in the context of Immune Thrombocytopenic Purpura (ITP) does not correspond to a recognized molecule in current scientific literature. This guide is constructed on the scientific premise that the intended subject of inquiry is Fibronectin , a critical and extensively studied extracellular matrix (ECM) glycoprotein deeply involved in platelet biology and implicated in the pathophysiology of autoimmune disorders.[1][2][3] This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the established and emerging roles of Fibronectin in ITP research.

Part 1: Foundational Concepts

Immune Thrombocytopenic Purpura (ITP): An Overview of Pathogenesis

Immune Thrombocytopenia is an autoimmune disorder defined by a low platelet count (<100 x 10⁹/L), leading to an increased risk of bleeding. The core pathogenic mechanisms are twofold: accelerated platelet destruction and suppressed platelet production.[4]

-

Immune-Mediated Platelet Destruction: The primary driver of ITP is the production of autoantibodies, predominantly IgG, against platelet surface glycoproteins, most commonly GPIIb/IIIa and the GPIb/IX complex.[5][6] These opsonized platelets are then cleared prematurely from circulation by macrophages in the spleen and liver via Fc-gamma receptor (FcγR) mediated phagocytosis.[5][7]

-

Impaired Megakaryopoiesis: Autoantibodies can also target megakaryocytes, the platelet precursors in the bone marrow, leading to their apoptosis and consequently, a reduction in platelet production.[8][9] Dysregulated T-cell activity further contributes to this suppression of thrombopoiesis.[4][8]

The Extracellular Matrix (ECM) and Platelet Biology

The ECM is a dynamic network of proteins and polysaccharides, including collagens, laminins, and fibronectin, that provides structural support to tissues.[3][10] In vascular biology, the subendothelial ECM is crucial for hemostasis. Upon vascular injury, exposed ECM proteins initiate platelet adhesion, activation, and aggregation to form a hemostatic plug.[11]

Fibronectin (FN): Structure and Function

Fibronectin is a large, dimeric glycoprotein found in a soluble form in plasma (pFN) and an insoluble form in the ECM.[12] It plays a vital role in numerous cellular processes, including adhesion, migration, and wound healing.[1][2] FN contains several functional domains, most notably the RGD (Arg-Gly-Asp) motif, which is a recognition site for integrin receptors on cell surfaces.[12]

Part 2: The Role of Fibronectin in ITP Pathogenesis and Research

Fibronectin's involvement in ITP is multifaceted, extending from its fundamental role in platelet adhesion to its potential as an antigenic target and a modulator of the immune response.

Fibronectin as a Key Substrate for Platelet Adhesion

Platelets express several integrin receptors that can bind to Fibronectin, including αIIbβ3, α5β1, and αvβ3.[12] This interaction is fundamental for stable platelet adhesion and thrombus formation.[11][13][14]

-